molecular formula C4H9N B1337897 N-methylcyclopropanamine CAS No. 5163-20-2

N-methylcyclopropanamine

Cat. No. B1337897
CAS RN: 5163-20-2
M. Wt: 71.12 g/mol
InChI Key: VEBLEROFGPOMPB-UHFFFAOYSA-N
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Description

N-methylcyclopropanamine is a compound that is structurally characterized by the presence of a cyclopropane ring, a saturated three-membered ring, with an amine group that is methylated. This structure is a key feature in various chemical and biological processes, as seen in the synthesis and study of related compounds such as N-(1-Methyl)cyclopropylbenzylamine and 1-Benzylcyclopropylamine, which have been tested for their interactions with enzymes like monoamine oxidase (MAO) .

Synthesis Analysis

The synthesis of N-methylcyclopropanamine-related compounds involves various chemical reactions that yield cyclopropane-containing amines. For instance, N-(1-Methyl)cyclopropylbenzylamine was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase, indicating a specific synthetic route to obtain this compound . Additionally, enantiomerically pure cyclopropylamines have been synthesized from cyclopropylboronic esters, demonstrating the versatility of cyclopropane derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of N-methylcyclopropanamine and its derivatives is crucial for their biological activity. The crystal structure of a related compound, N-methylnitramine, has been compared with its gas-phase diffraction structure, highlighting the importance of structural analysis in understanding the properties of these molecules . The presence of the cyclopropane ring imparts unique steric and electronic characteristics that influence the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds containing the N-methylcyclopropanamine moiety undergo various chemical reactions. For example, N-(1-Methyl)cyclopropylbenzylamine forms a stable adduct with monoamine oxidase, which is not reversed by exhaustive dialysis, suggesting a specific chemical interaction between the compound and the enzyme . Similarly, 1-Benzylcyclopropylamine acts as a competitive reversible inhibitor and a mechanism-based inactivator of MAO, undergoing conversion into benzyl vinyl ketone through a one-electron mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylcyclopropanamine derivatives are influenced by their molecular structure. The energetic nature of compounds like N-methylnitramine and its nitrogen-rich salts has been characterized, with their sensitivities towards impact, friction, and electrostatic discharge being determined . These properties are essential for the application of such compounds in various fields, including materials science and pharmacology. The fluorescent live-cell imaging of metabolically incorporated unnatural cyclopropene-mannosamine derivatives demonstrates the utility of cyclopropane-containing compounds in biological imaging .

Scientific Research Applications

1. Potential in Treating CNS Disorders

N-methylcyclopropanamine has been identified as a potential therapeutic agent for a range of central nervous system (CNS) disorders. Research indicates its role in inhibiting Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation in eukaryotic cells. Inhibition of LSD1 may have therapeutic implications for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. Functionalized cyclopropanamine inhibitors of LSD1, including N-methylcyclopropanamine, have been investigated for these applications (B. Blass, 2016).

2. Role in Fruit and Vegetable Preservation

Studies have explored the use of compounds similar to N-methylcyclopropanamine, such as 1-methylcyclopropene (1-MCP), in preserving fruits and vegetables. 1-MCP is known for its ability to delay ripening and senescence in a variety of fruits and vegetables, thereby extending their shelf life and maintaining quality. This is particularly beneficial for climacteric fruits where ethylene plays a significant role in ripening. The mechanism involves the inhibition of ethylene perception, impacting various physiological and biochemical processes in the produce (S. Blankenship & J. Dole, 2003); (C. Watkins, 2006).

3. Insights into Neurotransmitter Analogues Synthesis

N-methylcyclopropanamine and related cyclopropanamine compounds have been studied for their potential as neurotransmitter analogues. These compounds, due to their structural characteristics, might mimic or modulate the action of various neurotransmitters, offering avenues for research into new psychopharmacological agents. Such studies contribute to understanding the role of these compounds in brain function and their potential therapeutic applications (C. Faler & M. Joullié, 2007).

Safety And Hazards

N-methylcyclopropanamine is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-5-4-2-3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLEROFGPOMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452406
Record name N-methylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclopropanamine

CAS RN

5163-20-2
Record name N-Methylcyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5163-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclopropylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methylcyclopropanamine
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N-methylcyclopropanamine

Citations

For This Compound
7
Citations
K Tars, J Leitans, A Kazaks, D Zelencova… - Journal of medicinal …, 2014 - ACS Publications
… Similar treatment of bromo derivative 1 with N-methylcyclopropanamine (30a), N-methylcyclobutanamine (30b), N-methylcyclopentanamine (30c) (note: the preparation of amines 30a–…
Number of citations: 62 pubs.acs.org
N Ståhl, G Falkman, A Karlsson… - Journal of chemical …, 2019 - ACS Publications
… For example, when comparing the two structurally similar compounds N-methylpropan-2-amine “CC(C)NC” and its corresponding ring-closed analog N-methylcyclopropanamine “…
Number of citations: 146 pubs.acs.org
L Zhang, Y Yang, H Zhou, Q Zheng, Y Li… - European Journal of …, 2015 - Elsevier
… It was evident that N-piperidinyl, cyclopropanamine, N-methylcyclopropanamine and propan… chains containing piperidinyl, cyclopropanamine, N-methylcyclopropanamine or propan-2-…
Number of citations: 37 www.sciencedirect.com
D Liao, A Kolesnikov, W Lee, ML Landry - Synthesis, 2020 - thieme-connect.com
… To a 5000 mL 4-necked round-bottomed flask purged with and maintained under an inert atmosphere of N 2 was placed a solution of N-methylcyclopropanamine hydrochloride (15; 90 g…
Number of citations: 3 www.thieme-connect.com
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org
D Zuba - Chromatographic Techniques in the Forensic Analysis …, 2018 - ndl.ethernet.edu.et
Tryptamine is the parent compound for one of the most popular families of the designer drugs. It is a monoamine alkaloid, and it is structurally similar to the amino acid tryptophan. …
Number of citations: 1 ndl.ethernet.edu.et
F Cacheux, V Médran-Navarrete, F Dollé… - European Journal of …, 2017 - Elsevier
The translocator protein 18 kDa (TSPO) is today a validated target for a number of therapeutic applications, but also a well-recognized diagnostic/imaging biomarker for the evaluation of …
Number of citations: 7 www.sciencedirect.com

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